

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following OD36 Treatment

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Compound of Interest

Compound Name: OD36

Cat. No.: B609712

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Introduction

OD36 is a small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial enzyme in the NOD-like receptor (NLR) signaling pathway.^{[1][2][3]} RIPK2 activation, downstream of NOD1 and NOD2 pattern recognition receptors, triggers pro-inflammatory responses, including the activation of NF- κ B and MAP kinases, leading to the production of inflammatory cytokines.^{[1][2][4]} Dysregulation of the RIPK2 signaling pathway is implicated in various inflammatory conditions, making it a promising therapeutic target. **OD36** has been shown to effectively block RIPK2, thereby reducing inflammation in preclinical models.^{[1][4][5]}

Flow cytometry is a powerful technique for the single-cell analysis of complex immune cell populations. It allows for the simultaneous measurement of multiple parameters, including cell surface markers for lineage identification and activation status, as well as intracellular signaling molecules. This application note provides a detailed protocol for the analysis of immune cells treated with the RIPK2 inhibitor **OD36** using flow cytometry. The protocol is designed to assess the anti-inflammatory effects of **OD36** on primary human peripheral blood mononuclear cells (PBMCs) stimulated with a NOD2 agonist.

Experimental Protocols

I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A detailed protocol for the isolation of PBMCs from whole blood using density gradient centrifugation.

- Materials:
 - Whole blood collected in heparinized tubes
 - Ficoll-Paque PLUS
 - Phosphate-buffered saline (PBS)
 - RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
 - Centrifuge
- Procedure:
 - Dilute the whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Aspirate the upper layer containing plasma and platelets.
 - Carefully collect the buffy coat layer containing PBMCs.
 - Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
 - Repeat the wash step.
 - Resuspend the PBMC pellet in RPMI 1640 medium.
 - Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

II. In Vitro Stimulation and **OD36** Treatment

A step-by-step guide for the in vitro stimulation of PBMCs and treatment with **OD36**.

- Materials:
 - Isolated PBMCs
 - RPMI 1640 medium with 10% FBS
 - L18-MDP (a NOD2 agonist)
 - **OD36** (dissolved in DMSO)
 - 96-well cell culture plates
- Procedure:
 - Seed the PBMCs in a 96-well plate at a density of 1×10^6 cells/well.
 - Prepare serial dilutions of **OD36** in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
 - Pre-treat the cells with the desired concentrations of **OD36** or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
 - Stimulate the cells with L18-MDP at a final concentration of 10 µg/mL. Include an unstimulated control.
 - Incubate the plate for the desired time points (e.g., 6 hours for intracellular cytokine analysis, 24 hours for activation marker analysis).

III. Flow Cytometry Staining

A comprehensive protocol for the staining of cell surface markers and intracellular signaling proteins.

- Materials:

- Treated PBMCs
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD14, CD4, CD8, CD69)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibody for intracellular targets (e.g., phospho-NF-κB p65)
- Flow cytometer
- Procedure:
 - Harvest the cells from the 96-well plate and transfer to FACS tubes.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
 - Surface Staining: Resuspend the cells in 100 μL of FACS buffer containing the antibody cocktail for surface markers.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
 - Fixation and Permeabilization: Resuspend the cells in 100 μL of Fixation/Permeabilization buffer.
 - Incubate for 20 minutes at room temperature in the dark.
 - Wash the cells with Permeabilization/Wash buffer.
 - Intracellular Staining: Resuspend the cells in 100 μL of Permeabilization/Wash buffer containing the antibody for the intracellular target.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with Permeabilization/Wash buffer.

- Resuspend the cells in 300 μ L of FACS buffer.
- Acquire the samples on a flow cytometer.

Data Presentation

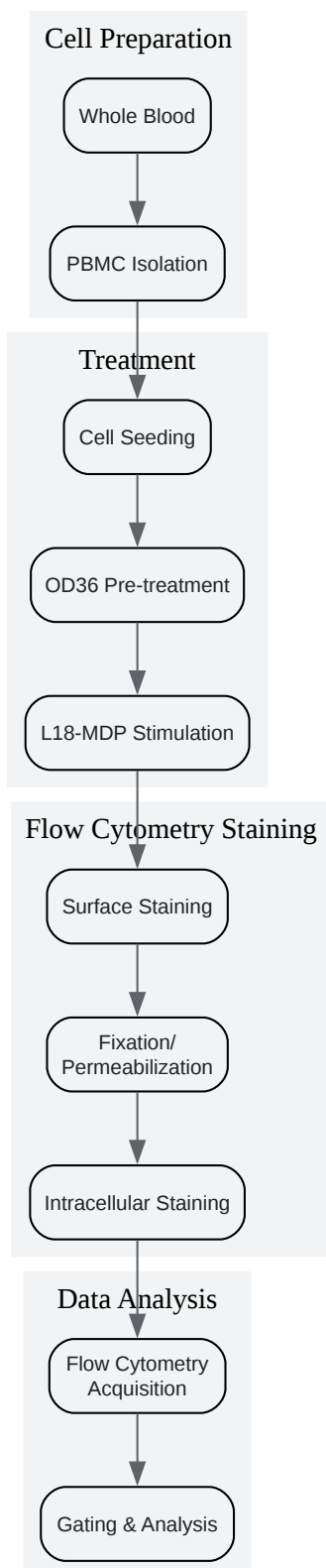
Table 1: Effect of **OD36** on the Expression of Activation Marker CD69 on Monocytes (CD14+)

Treatment	OD36 Concentration (nM)	Percentage of CD69+ Monocytes (%)
Unstimulated	0	5.2
L18-MDP	0	45.8
L18-MDP + OD36	1	38.1
L18-MDP + OD36	10	25.3
L18-MDP + OD36	100	12.7
L18-MDP + OD36	1000	6.5

Table 2: Effect of **OD36** on the Phosphorylation of NF- κ B p65 in Monocytes (CD14+)

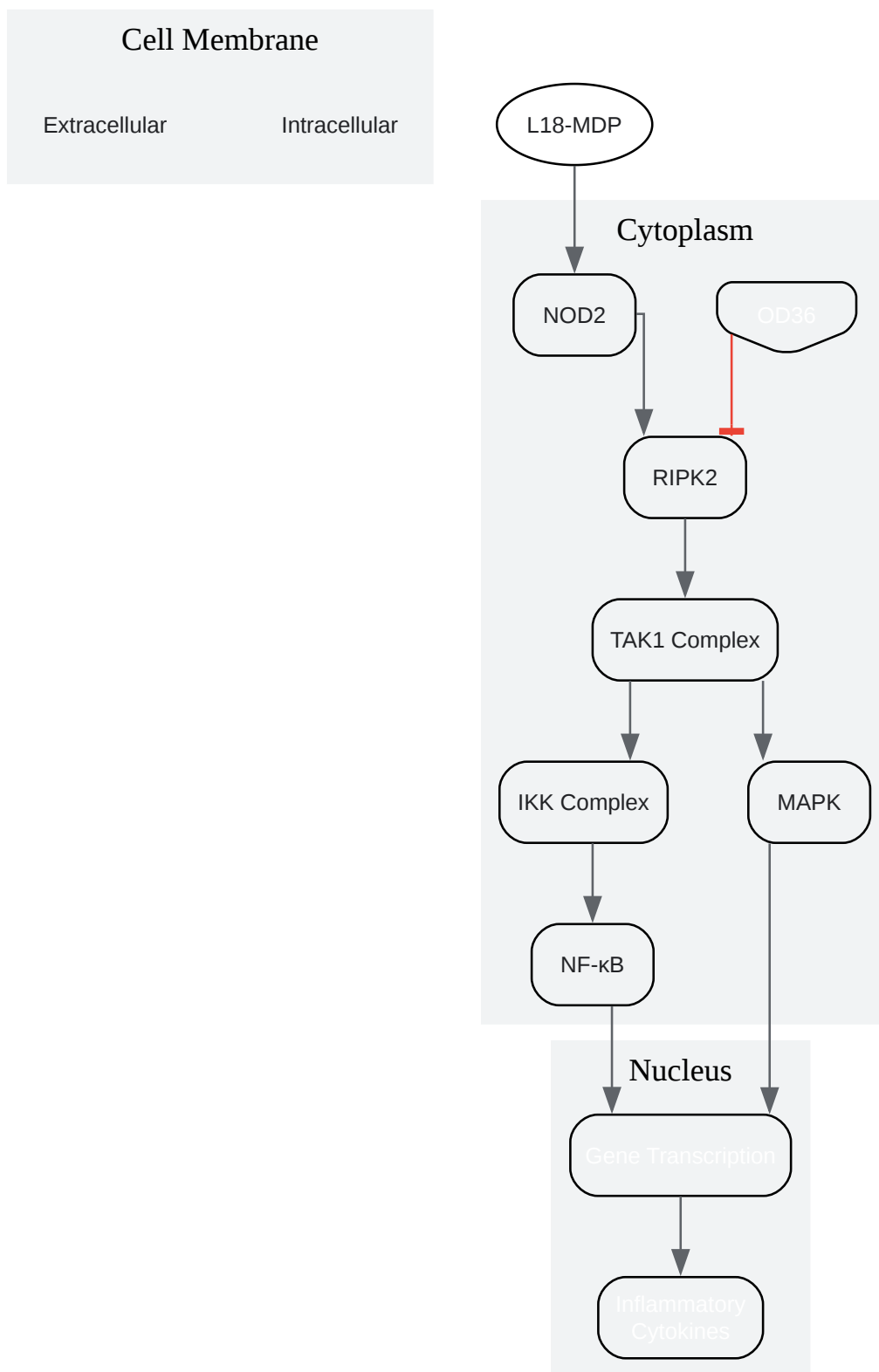
Treatment	OD36 Concentration (nM)	Median Fluorescence Intensity (MFI) of p-NF- κ B p65
Unstimulated	0	150
L18-MDP	0	850
L18-MDP + OD36	1	720
L18-MDP + OD36	10	550
L18-MDP + OD36	100	320
L18-MDP + OD36	1000	180

Mandatory Visualization



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Experimental workflow for flow cytometry analysis.



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RIPK2 signaling pathway inhibited by **OD36**.

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